molecular formula C13H7ClN2O3 B11968449 2-Amino-3-chloro-7-nitrofluoren-9-one CAS No. 7151-61-3

2-Amino-3-chloro-7-nitrofluoren-9-one

Cat. No.: B11968449
CAS No.: 7151-61-3
M. Wt: 274.66 g/mol
InChI Key: YTPYWVHFGOCYEL-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-7-nitrofluoren-9-one is an organic compound with the molecular formula C13H7ClN2O3 It is a derivative of fluorenone, characterized by the presence of amino, chloro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-7-nitrofluoren-9-one typically involves multi-step organic reactions. One common method includes the nitration of 3-chloro-9-fluorenone, followed by the introduction of the amino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-7-nitrofluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amino-substituted fluorenones.

Scientific Research Applications

2-Amino-3-chloro-7-nitrofluoren-9-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-7-nitrofluoren-9-one involves its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the amino and chloro groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-chloro-9-fluorenone
  • 2-Amino-7-nitrofluoren-9-one
  • 3-Chloro-7-nitrofluoren-9-one

Uniqueness

2-Amino-3-chloro-7-nitrofluoren-9-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

CAS No.

7151-61-3

Molecular Formula

C13H7ClN2O3

Molecular Weight

274.66 g/mol

IUPAC Name

2-amino-3-chloro-7-nitrofluoren-9-one

InChI

InChI=1S/C13H7ClN2O3/c14-11-4-8-7-2-1-6(16(18)19)3-9(7)13(17)10(8)5-12(11)15/h1-5H,15H2

InChI Key

YTPYWVHFGOCYEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC(=C(C=C23)Cl)N

Origin of Product

United States

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